2,2-Difluoro-3-phenylpropanoic acid
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Overview
Description
2,2-Difluoro-3-phenylpropanoic acid is an organic compound with the molecular formula C9H8O2F2 It is characterized by the presence of two fluorine atoms attached to the second carbon of the propanoic acid chain and a phenyl group attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-3-phenylpropanoic acid can be achieved through several methods. One common approach involves the copper-catalyzed difluoroalkylation of aromatic aldehydes via a decarboxylation/aldol reaction. In this method, ethylbromodifluoroacetate is used as the difluoroalkylating agent in the presence of a copper catalyst and a base such as sodium bicarbonate. The reaction is typically carried out in a solvent like dioxane at elevated temperatures .
Another method involves the reaction of 2,2-difluoro-3-oxo-3-arylpropanoic acids with aromatic aldehydes in the presence of a copper catalyst and a ligand such as 1,10-phenanthroline. The reaction is conducted in dimethoxyethane under a nitrogen atmosphere at 80°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-3-phenylpropanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Oxidation Reactions: The phenyl group can undergo oxidation to form phenolic compounds.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic conditions to replace the fluorine atoms.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
Substitution: Products include derivatives with different functional groups replacing the fluorine atoms.
Reduction: Products include alcohols or aldehydes derived from the reduction of the carboxylic acid group.
Oxidation: Products include phenolic compounds formed from the oxidation of the phenyl group.
Scientific Research Applications
2,2-Difluoro-3-phenylpropanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of 2,2-difluoro-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-Phenylpropanoic acid: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
2,2-Difluoro-3-oxo-3-phenylpropanoic acid: Contains a keto group instead of a carboxylic acid group, leading to different reactivity and applications.
2,2-Difluoro-3-(p-tolyl)propanoic acid: Contains a methyl-substituted phenyl group, affecting its chemical behavior
Uniqueness
2,2-Difluoro-3-phenylpropanoic acid is unique due to the presence of two fluorine atoms, which significantly influence its chemical properties, stability, and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of fluorinated organic molecules and materials.
Properties
IUPAC Name |
2,2-difluoro-3-phenylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c10-9(11,8(12)13)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXXGJROBAJWOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801299755 |
Source
|
Record name | α,α-Difluorobenzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801299755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142977-64-8 |
Source
|
Record name | α,α-Difluorobenzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142977-64-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α,α-Difluorobenzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801299755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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